4-Methylthiobutylglucosinolate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H22NO9S3- |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
[(Z)-[5-methylsulfanyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpentylidene]amino] sulfate |
InChI |
InChI=1S/C12H23NO9S3/c1-23-5-3-2-4-8(13-22-25(18,19)20)24-12-11(17)10(16)9(15)7(6-14)21-12/h7,9-12,14-17H,2-6H2,1H3,(H,18,19,20)/p-1/b13-8-/t7-,9-,10+,11-,12+/m1/s1 |
InChI Key |
GKUMMDFLKGFCKH-AHMUMSBHSA-M |
SMILES |
CSCCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O |
Isomeric SMILES |
CSCCCC/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CSCCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O |
Synonyms |
4-methylthiobutylglucosinolate 4MTB cpd |
Origin of Product |
United States |
Biosynthetic Pathways and Precursors of 4 Methylthiobutylglucosinolate
Methionine Chain Elongation Cycle in Glucosinolate Biosynthesis
The formation of 4-methylthiobutylglucosinolate requires the precursor amino acid, methionine, to undergo two cycles of chain elongation. This iterative process adds methylene (B1212753) groups to the side chain of methionine, ultimately producing dihomomethionine (B12077338), the direct precursor for the core structure synthesis. oup.comoup.com This cycle is analogous to the reactions in leucine (B10760876) biosynthesis. oup.com
Research using isotopically labeled methionine has been crucial in understanding how its carbon skeleton is integrated into the final glucosinolate product. Studies involving the administration of [U-¹³C]methionine to Eruca sativa (rocket) leaves demonstrated that the entire carbon skeleton of methionine, with the exception of the carboxyl carbon, is incorporated as a single unit into this compound. nih.gov This confirmed that the side chain of the amino acid is extended without breaking the original carbon backbone.
The chain elongation cycle is a three-step process that begins with the deamination of methionine to its corresponding 2-oxo acid, 4-methylthio-2-oxobutanoate (B1231810) (MTOB). researchgate.netoup.com This is followed by a series of reactions that extend the carbon chain:
Condensation: The 2-oxo acid condenses with acetyl-coenzyme A (acetyl-CoA). oup.com Labeling studies with [¹³C]- and [¹⁴C]acetate have confirmed that acetyl-CoA provides the carbon atom for the chain extension. nih.gov
Isomerization: The resulting intermediate undergoes an isomerization reaction. oup.com
Oxidative Decarboxylation: This final step removes a carboxyl group and yields a new 2-oxo acid that is one methylene group longer than the starting substrate. nih.govresearchgate.net
For the synthesis of this compound, this cycle repeats, first converting methionine to homomethionine, and then homomethionine to dihomomethionine.
After the carbon chain has been elongated to the required length (dihomomethionine for this compound), an amino group must be added back to the newly formed 2-oxo acid to create the chain-elongated amino acid. Experiments using [¹⁵N]methionine have provided direct evidence for this transamination step. nih.gov The high retention of the ¹⁵N label in the final glucosinolate product suggests that the amino transfer reactions and the chain elongation cycle are efficiently coupled and likely occur within the same subcellular compartment. nih.gov This transamination converts the 2-oxo acid into the corresponding amino acid, which then enters the next phase of biosynthesis. oup.com
Role of Acetate and 2-Oxo Acid Intermediates
Enzymatic Steps in this compound Synthesis
A suite of specialized enzymes catalyzes the conversion of chain-elongated methionine derivatives into this compound. These enzymes belong to several different families and perform highly specific functions in the biosynthetic pathway.
Following chain elongation, the resulting amino acid, dihomomethionine, is converted into an aldoxime. This crucial step is catalyzed by cytochrome P450 enzymes of the CYP79 family. nih.govrothamsted.ac.uk Specifically, CYP79F1 has been identified as the key enzyme responsible for metabolizing chain-elongated methionine homologues. semanticscholar.org
Recombinant CYP79F1 has been shown to catalyze the conversion of both dihomomethionine and trihomomethionine (B1262797) into their corresponding aldoximes, 5-methylthiopentanaldoxime (B1264075) and 6-methylthiohexanaldoxime, respectively. semanticscholar.org The 5-methylthiopentanaldoxime is the direct precursor for the biosynthesis of this compound. semanticscholar.org In Arabidopsis thaliana, knockout mutants of CYP79F1 show a complete lack of short-chain aliphatic glucosinolates, including this compound, confirming the enzyme's essential role. nih.gov Conversely, transgenic A. thaliana with suppressed CYP79F1 levels exhibit a significant reduction in aliphatic glucosinolates and a large accumulation of the dihomomethionine and trihomomethionine precursors. semanticscholar.org
Several other enzymes are critical for the successful synthesis of this compound, particularly in the initial chain-elongation phase and the final modification step.
Methylthioalkylmalate Synthase 1 (MAM1): This enzyme catalyzes the first committed step in the methionine chain elongation cycle. oup.comresearchgate.net MAM1 is responsible for the condensation of the 2-oxo acid derived from methionine with acetyl-CoA. oup.com The activity of MAM enzymes is a key determinant of the types of aliphatic glucosinolates a plant produces, as different MAM enzymes can have preferences for substrates of different chain lengths. portlandpress.com
Isopropylmalate Dehydrogenase 1 (IMD1): IMD1 is involved in the three-step chain elongation cycle, specifically catalyzing the oxidative decarboxylation step. oup.comkegg.jp It is homologous to enzymes involved in leucine biosynthesis, highlighting the evolutionary recruitment of primary metabolism enzymes for specialized secondary metabolite production. oup.com
Sulfotransferases (SOTs): The final step in the formation of the glucosinolate core structure is the sulfation of the desulfo-precursor. nih.govontosight.ai This reaction is catalyzed by sulfotransferase enzymes, which transfer a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the desulfoglucosinolate. researchgate.netfrontiersin.org In Arabidopsis, several sulfotransferases have been identified. AtST5b and AtST5c show a preference for long-chain desulfoglucosinolates derived from methionine, making them likely candidates for the sulfation of desulfo-4-methylthiobutylglucosinolate. nih.gov
Data Tables
Table 1: Key Enzymes in the Biosynthesis of this compound
| Enzyme | Abbreviation | Enzyme Class | Role in Biosynthesis |
| Methylthioalkylmalate Synthase 1 | MAM1 | Synthase | Catalyzes the condensation of a 2-oxo acid with acetyl-CoA in the methionine chain elongation cycle. oup.comresearchgate.net |
| Isopropylmalate Dehydrogenase 1 | IMD1 | Dehydrogenase | Performs the oxidative decarboxylation step within the methionine chain elongation cycle. oup.comkegg.jp |
| Branched-Chain Aminotransferase | BCAT | Transaminase | Catalyzes the deamination of methionine to its 2-oxo acid and the re-amination of the chain-elongated 2-oxo acid. oup.comoup.com |
| Cytochrome P450 79F1 | CYP79F1 | Monooxygenase | Converts the chain-elongated amino acid (dihomomethionine) to the corresponding aldoxime (5-methylthiopentanaldoxime). nih.govsemanticscholar.org |
| Desulfoglucosinolate Sulfotransferase | SOT | Transferase | Catalyzes the final step, the sulfation of desulfo-4-methylthiobutylglucosinolate to form the mature glucosinolate. nih.govnih.gov |
Table 2: Substrate Specificity of Arabidopsis CYP79F1 and CYP79F2
| Enzyme | Substrates Metabolized | Resulting Glucosinolates |
| CYP79F1 | Monohomomethionine to Hexahomomethionine | Short- and long-chain aliphatic glucosinolates. nih.gov |
| CYP79F2 | Pentahomomethionine and Hexahomomethionine (long-chain only) | Exclusively long-chain aliphatic glucosinolates. nih.gov |
Cytochrome P450 Activity in Aldoxime Formation (e.g., CYP79F1)
Environmental and Abiotic Stress Influences on Biosynthetic Gene Expression
The biosynthesis of this compound is highly responsive to external environmental conditions and abiotic stresses. frontiersin.orgfrontiersin.org Factors such as nutrient availability, salinity, drought, and temperature can significantly alter the expression of biosynthetic genes and, consequently, the levels of the compound. frontiersin.orgmdpi.comnih.gov
Abiotic stress often leads to an increased accumulation of glucosinolates, which are thought to function as part of the plant's general stress response, potentially by mitigating oxidative stress. nih.govnih.gov For example, studies in Arabidopsis have shown that high salinity stress can lead to an overproduction of short-chain aliphatic glucosinolates. mdpi.com This suggests that under stress conditions where primary metabolism and growth may be restricted, the plant reallocates resources to secondary metabolism for defense and survival. nih.gov
Nutrient availability is another critical factor. Sulfur, being a key component of glucosinolates, directly impacts their synthesis. Sulfur deficiency has been shown to repress the expression of the regulatory MYB transcription factors (MYB28, MYB29) and downstream biosynthetic genes, leading to reduced glucosinolate levels. pnas.org Conversely, plant hormones that mediate stress responses, such as jasmonic acid and brassinosteroids, can induce the expression of these genes, leading to higher glucosinolate accumulation as a defense mechanism. nih.govnih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-methylthio-2-oxobutanoate |
| 5-methylthiopentanaldoxime |
| Acetyl-CoA |
| Dihomomethionine |
| Glucobrassicin |
| Glucoerucin |
| Leucine |
| Methionine |
| Methyl jasmonate |
| Progoitrin |
| Sinigrin (B192396) |
Metabolic Transformation and Breakdown Products of 4 Methylthiobutylglucosinolate
Myrosinase-Catalyzed Hydrolysis Mechanisms
The initial and critical step in the breakdown of 4-methylthiobutylglucosinolate is its hydrolysis, a reaction catalyzed by a class of enzymes known as myrosinases (β-thioglucoside glucohydrolases). nih.gov
In the model plant Arabidopsis thaliana, two classical myrosinases, TGG1 and TGG2, play a significant, albeit redundant, role in the hydrolysis of glucosinolates upon tissue damage. nih.govoup.comresearchgate.net Studies on tgg1 and tgg2 single mutants have shown that the breakdown of glucosinolates is comparable to that in wild-type plants, indicating that either enzyme can compensate for the absence of the other. nih.govresearchgate.net However, in tgg1tgg2 double mutants, myrosinase activity is virtually undetectable, leading to a significant reduction in the breakdown of endogenous glucosinolates. nih.gov This demonstrates the essential and overlapping function of TGG1 and TGG2 in the defense response. nih.govoup.com These enzymes are primarily located in the vacuoles of specialized myrosin cells, and also in guard cells, spatially separated from the glucosinolates which are stored in S-cells. mdpi.com
Upon hydrolysis by myrosinase, the thioglucosidic bond in this compound is cleaved, releasing glucose and an unstable aglucone, thiohydroximate-O-sulfate. nih.govfrontiersin.org This short-lived intermediate is the pivotal point from which the diversification of breakdown products occurs. nih.govnih.gov In the absence of any specifier proteins, this aglucone spontaneously undergoes a Lossen rearrangement to form the corresponding isothiocyanate. nih.govresearchgate.net However, the presence of various specifier proteins can divert the reaction towards the formation of other products, such as nitriles and epithionitriles. nih.govfrontiersin.org
Role of Thioglucosidase (Myrosinase) Activity (e.g., TGG1, TGG2)
In Planta Turnover and Catabolism of Glucosinolates
Glucosinolates, including this compound, are not static compounds within the plant but are subject to turnover and catabolism. This process is thought to be a way for the plant to remobilize essential nutrients, particularly sulfur and nitrogen, especially during developmental transitions like seed germination or under nutrient-deficient conditions. nih.govfrontiersin.org
The proposed pathway for this "safe" turnover, which avoids the production of potentially toxic isothiocyanates, involves the action of myrosinases and NSPs to produce nitriles. nih.govbioone.org These nitriles can then be further metabolized by nitrilase enzymes to yield a carboxylic acid and ammonia, which can be reintegrated into primary metabolism. bioone.org Studies on germinating A. thaliana seeds have shown a decline in the content of this compound and its sulfinyl derivative, indicating active turnover. nih.gov Interestingly, mutants lacking functional NSPs showed altered glucosinolate levels during germination, suggesting a direct role for these proteins in the in planta turnover process. frontiersin.org
Oxidation of this compound to Sulfinyl Derivatives (e.g., 4-Methylsulfinylbutylglucosinolate)
A key metabolic transformation of this compound within the plant is its oxidation to form 4-methylsulfinylbutylglucosinolate. nih.govresearchgate.net This reaction is catalyzed by a specific flavin-monooxygenase, FMO(GS-OX1). nih.govresearchgate.net This conversion is significant as the distribution of these two glucosinolates often varies between different plant tissues. For example, in A. thaliana, this compound is the most abundant glucosinolate in seeds, while its oxidized form, 4-methylsulfinylbutylglucosinolate, is predominant in the leaves. nih.govresearchgate.net This differential accumulation suggests a tightly regulated process of side-chain modification during plant development and transport between tissues. researchgate.net
Ecological Roles and Interactions of 4 Methylthiobutylglucosinolate in Plant Systems
Contribution to Plant Defense Mechanisms Against Biotic Stress
Plants are constantly exposed to biotic stressors, including herbivores and pathogens, which can cause significant damage and reduce productivity. mdpi.com To counteract these threats, plants have evolved sophisticated defense mechanisms, many of which involve secondary metabolites like 4-methylthiobutylglucosinolate. researchgate.netnih.gov This compound is part of the glucosinolate-myrosinase system, often called the "mustard oil bomb". mdpi.comnih.gov When plant tissue is damaged by chewing insects or invading pathogens, the normally separated glucosinolates and myrosinase enzymes come into contact. srce.hr Myrosinase hydrolyzes the glucosinolates into various biologically active breakdown products, including isothiocyanates, nitriles, and thiocyanates. mdpi.comnih.gov These products are often toxic or deterrent to the attacking organisms. mdpi.com
The glucosinolate-myrosinase system is a well-documented defense against insect herbivores. mdpi.com The specific blend and concentration of glucosinolates can influence the feeding behavior and survival of different types of insects. plos.org
Generalist herbivores, which feed on a wide variety of plants, are often deterred by the toxic breakdown products of glucosinolates. uef.fi Research has shown that the concentration of this compound (also known as glucoerucin) can influence herbivore preference. For instance, in a study involving Arabidopsis thaliana, the generalist herbivore diamondback moth (Plutella xylostella) showed a preference for feeding on mutant plants with lower levels of this compound. nih.gov
The breakdown products of related aliphatic glucosinolates have demonstrated direct negative effects on generalist herbivores. The isothiocyanate derived from 4-methylsulfinylbutylglucosinolate, a closely related compound, has been shown to reduce the survivorship and growth rates of the generalist herbivore Trichoplusia ni when incorporated into an artificial diet. plos.orgnih.gov This suggests that the hydrolysis products of this compound likely play a similar role in deterring generalist feeders.
**Table 1: Effect of 4-methylsulfinylbutyl isothiocyanate (4MSOB-ITC) on the Generalist Herbivore *Trichoplusia ni***
| 4MSOB-ITC Concentration | Effect on T. ni | Reference |
|---|---|---|
| High | Reduced survivorship and growth rates | plos.orgnih.gov |
| High | Suppressed certain hemocytes and melanization activity | plos.orgnih.gov |
In contrast to generalists, specialist insects that exclusively feed on glucosinolate-containing plants have evolved mechanisms to overcome these defenses. nih.govnih.gov For these insects, glucosinolates can act as feeding and oviposition stimulants, essentially serving as "fingerprints" for host plant recognition. nih.gov
Research has identified this compound as a key signal for specialist insects. Although it may be a minor component within the leaf's interior, it can be a major glucosinolate on the leaf surface. nih.gov The presence and concentration of this compound on the surface of Arabidopsis thaliana leaves have been found to be sufficient to attract and stimulate egg-laying (oviposition) by the specialist lepidopterans Plutella xylostella and Pieris rapae. nih.govscispace.com This indicates a highly specialized interaction where a plant defense compound is co-opted by an adapted herbivore for host identification.
Table 2: Glucosinolate Profile on the Leaf Surface of Arabidopsis thaliana and Specialist Insect Response
| Glucosinolate | Location | Role in Specialist Insect Behavior (P. xylostella, P. rapae) | Reference |
|---|---|---|---|
| This compound | Major component on the leaf surface, trace component in the interior | Oviposition stimulant | nih.gov |
| 4-Methylsulfinylbutylglucosinolate | Major component on the leaf surface and interior | Oviposition stimulant | nih.gov |
| Indol-3-ylmethylglucosinolate | Major component on the leaf surface and interior | Oviposition stimulant | nih.gov |
| 8-Methylsulfinyloctylglucosinolate | Major component on the leaf surface and interior | Oviposition stimulant | nih.gov |
The plant's innate immune system has two main layers of pathogen recognition. frontiersin.org The first involves recognizing broad molecular patterns associated with microbes (MAMPs). frontiersin.org The second, known as effector-triggered immunity (ETI), involves recognizing specific pathogen effector proteins. frontiersin.org Both pathways can lead to a cascade of defense responses, including the production of antimicrobial compounds. frontiersin.org
The breakdown products of glucosinolates are involved in these immune responses. frontiersin.org While much research has focused on indole (B1671886) glucosinolates, aliphatic glucosinolates and their derivatives are also important. mdpi.com For example, the isothiocyanates derived from aliphatic glucosinolates have been shown to be potent deterrents to certain fungi. plos.orgnih.gov The generation of these defensive compounds upon pathogen attack is a key part of the plant's induced immune response. ceplas.eu Furthermore, some glucosinolate-derived nitriles have been implicated in enhancing resistance to bacterial and fungal pathogens. frontiersin.org
Plants host a complex community of microbes on and within their tissues, and secondary metabolites play a crucial role in shaping these microbial communities. nih.govnih.gov The release of compounds like the breakdown products of this compound can influence the composition and activity of the phyllosphere (leaf surface) and rhizosphere (root zone) microbiomes. nih.gov
These chemical defenses can act selectively against different microbes. For instance, studies have shown that the Brassicaceae-specific fungus Alternaria brassicicola has adapted to indole glucosinolates but is strongly deterred by the aliphatic isothiocyanates that would be produced from precursors like this compound. plos.orgnih.gov In contrast, the generalist fungus Botrytis cinerea shows variable sensitivity to different glucosinolate hydrolysis products. plos.orgnih.gov This differential toxicity helps to structure the microbial communities associated with the plant, potentially favoring beneficial microbes while warding off pathogens. nih.gov
Defense Against Pathogens and Microorganisms
Induction of Plant Immune Responses
Spatial and Developmental Accumulation Patterns
The concentration and location of this compound within a plant are not uniform. Instead, its accumulation is meticulously controlled, varying significantly between different tissues and throughout the plant's life cycle. This precise regulation points to its specialized roles in plant defense and development.
Research across various plant species, particularly within the Brassicaceae family, reveals a distinct tissue-specific distribution of this compound. This compound is often sequestered in specific tissues where it can provide the most effective defense against herbivores and pathogens.
One of the most striking examples of this specific distribution is the difference between the leaf surface and its interior. In Arabidopsis thaliana, this compound has been identified as the predominant glucosinolate on the leaf surface, while it is found as only a minor component in the leaf's internal tissues. scispace.comgwu.edu The total surface glucosinolate pool is estimated to be around 50 pmol/mm² on the abaxial (bottom) surface and approximately 3 pmol/mm² on the adaxial (top) surface, which constitutes about 1-5% of the total glucosinolate content of a typical rosette leaf. gwu.edu This surface localization is significant for plant-insect interactions, as it is the first point of contact for many herbivores and can influence behaviors like oviposition (egg-laying). gwu.edu
A pronounced difference in concentration is also observed between seeds and vegetative tissues. Seeds are vital for the propagation of the species and are often heavily defended chemically. In Arabidopsis thaliana and rocket species (Eruca sativa and Diplotaxis spp.), this compound is the most abundant or predominant glucosinolate found in seeds. nih.govnih.gov Similarly, roots of these rocket species also contain high levels of this compound. nih.gov In contrast, the leaves of rocket species contain lower amounts of this compound, with its oxidized form, 4-methylsulfinylbutylglucosinolate, being more prevalent. nih.gov This pattern of high accumulation in reproductive and essential storage organs like seeds and roots, compared to mature leaves, underscores a strategic allocation of defensive compounds to protect the most valuable plant parts. nih.govnih.gov In seedlings of Arabidopsis, this compound is also a key component of the glucosinolate profile. frontiersin.org
Table 1: Tissue-Specific Distribution of this compound
| Plant Species | Tissue | Relative Concentration of this compound | Reference(s) |
|---|---|---|---|
| Arabidopsis thaliana | Leaf Surface | Dominant glucosinolate | scispace.comgwu.edu |
| Arabidopsis thaliana | Leaf Interior | Trace component | scispace.comgwu.edu |
| Arabidopsis thaliana | Seeds | Most abundant glucosinolate | nih.govscispace.comfrontiersin.org |
| Arabidopsis thaliana | Seedlings | Major component | frontiersin.org |
| Eruca sativa (Salad Rocket) | Seeds & Roots | Predominant glucosinolate | nih.gov |
| Eruca sativa (Salad Rocket) | Leaves | Lower levels compared to seeds/roots | nih.gov |
| Diplotaxis spp. (Wild Rocket) | Seeds & Roots | Predominant glucosinolate | nih.gov |
| Diplotaxis spp. (Wild Rocket) | Leaves | Lower levels compared to seeds/roots | nih.gov |
The accumulation of this compound is a dynamic process, tightly regulated throughout the plant's development, from seed to maturity. The glucosinolate profiles of a plant can change dramatically as it transitions through different life stages, reflecting a shift in defensive needs and metabolic priorities. nih.govfrontiersin.org
Ontogenic profiling in rocket species provides a clear example of this developmental regulation. nih.gov Seeds and roots are rich in this compound. nih.gov As the plant develops, the profile in the leaves shifts, and in the flowers, the oxidized form, 4-methylsulfinylbutylglucosinolate, becomes predominant. nih.gov This suggests the activity of specific enzymes, such as flavin-monooxygenase (FMO), is also developmentally regulated, modifying the core glucosinolate structure at different stages. nih.gov
Studies in Arabidopsis thaliana confirm this developmental shift, noting markedly different glucosinolate profiles between dormant seeds, germinating seedlings, and mature rosette-stage plants. nih.govnih.gov The high concentration in the seed provides initial protection, which is then metabolized and potentially converted to other forms as the seedling develops its photosynthetic tissues. nih.gov The regulation of this accumulation is influenced by phytohormones, which orchestrate many aspects of plant growth, development, and responses to the environment. nih.gov The accumulation of defense compounds and other metabolites is often highly tissue-specific and varies with developmental stage, indicating a sophisticated network of gene expression and metabolic control. nih.gov
Tissue-Specific Distribution (e.g., Leaf Surface vs. Interior, Seeds vs. Leaves)
Agricultural and Evolutionary Implications in Crop Plants
The presence and concentration of this compound and other related compounds in Brassica crops have significant implications for agriculture and reflect a long history of evolution and adaptation.
There is vast diversity in the glucosinolate profiles and concentrations among different species, cultivars, and wild relatives of Brassica plants. nih.gov This variation is a valuable resource for crop breeding programs aiming to enhance desirable traits, such as pest resistance or flavor profiles.
Studies analyzing numerous accessions of Brassica rapa and Brassica oleracea have documented substantial quantitative differences in their glucosinolate content, driven largely by the plant's genotype. core.ac.ukresearchgate.netacs.org For example, among 56 accessions of Brassica rapa, the total glucosinolate content varied dramatically, with vegetable turnip leaves showing the highest amounts and turnip greens the lowest. researchgate.net While this compound itself is not always the most abundant glucosinolate in these crop varieties, its precursors and related aliphatic glucosinolates show significant variation. core.ac.ukacs.org
Research on wild accessions has further highlighted this diversity. A study on sprouts from wild Eruca sativa (salad rocket) seeds collected from different geographical locations revealed distinct glucosinolate profiles. acs.org Sprouts from Central and Eastern European seeds had a high percentage of this compound, as did those from North African seeds. acs.org In contrast, sprouts from Italian seeds had consistently high levels of 4-mercaptobutylglucosinolate. acs.org This geographical variation suggests that local environmental pressures have selected for different defensive chemical profiles.
Table 2: Examples of Variation in Aliphatic Glucosinolate Content
| Species | Accession Type | Key Finding | Reference(s) |
|---|---|---|---|
| Brassica rapa | 56 different accessions/cultivars | Total glucosinolate content ranged from 20.8 to 361 µmol/100 g FW. Aliphatic glucosinolates were the main component, with significant variation among cultivars. | researchgate.net |
| Brassica oleracea | 65 different accessions/cultivars | Wide variations in the concentrations of individual glucosinolates (including aliphatic ones like gluconapin (B99918) and glucoraphanin) among different groups (broccoli, cabbage, etc.) and genotypes within each group. | acs.org |
| Eruca sativa (wild) | Geographically diverse accessions | Sprouts from Central/Eastern European and North African seeds had high percentages of this compound, while Italian accessions were high in 4-mercaptobutylglucosinolate. | acs.org |
| Brassica napus | High-GSL (ZY821) vs. Low-GSL (ZS11) cultivars | Comparative transcriptome analysis revealed differentially expressed genes in the glucosinolate biosynthesis pathway, especially in seeds, explaining the content variation. | frontiersin.org |
The ability of plants to modulate their glucosinolate profiles, including the accumulation of this compound, is a key adaptive trait. This plasticity is rooted in the plant's genetics and allows it to respond to a wide range of environmental challenges, such as herbivore attacks and abiotic stresses like drought or salinity. nih.gov
The biosynthesis of glucosinolates is known to be induced by both biotic and abiotic stresses. frontiersin.org The regulatory networks controlling this response involve specific transcription factors and hormone signaling pathways. nih.govfrontiersin.org For instance, genes involved in the glucosinolate pathway in Brassica napus are known to respond to abiotic stress and hormone induction. frontiersin.org This allows the plant to upregulate its chemical defenses when threatened. The evolution of these regulatory systems is a critical component of plant adaptation. For example, some glucosinolate biosynthetic genes show strong evidence of adaptive evolution driven by selection pressure from herbivores. researchgate.net
Furthermore, the breakdown products of glucosinolates are crucial for defense, and the formation of these products is also under genetic control. Depending on the presence of specifier proteins, the hydrolysis of a glucosinolate can yield different products, such as isothiocyanates or simple nitriles, which have different biological activities. frontiersin.orgnih.gov This adds another layer of complexity and adaptability to the plant's defense system.
The biosynthetic pathway that produces this compound and other aliphatic glucosinolates is a product of fascinating evolutionary innovation. It is widely believed that the enzymes for this specialized metabolic pathway were recruited from primary metabolism. oup.com A key example is the enzyme Methylthioalkylmalate synthase (MAM), which catalyzes the crucial first step in the side-chain elongation of methionine, the precursor to aliphatic glucosinolates. Phylogenetic and biochemical evidence suggests that MAM enzymes evolved from Isopropylmalate synthase (IPMS), an enzyme involved in the biosynthesis of the primary amino acid leucine (B10760876). oup.com This recruitment from primary to secondary metabolism was a pivotal event in the evolution of this major class of plant defenses.
The diversification of the glucosinolate pathway has been significantly propelled by gene and whole-genome duplication events. frontiersin.organnualreviews.org These duplications provide raw genetic material for evolution to act upon, allowing for the emergence of new enzyme functions (neofunctionalization) or the division of ancestral functions (subfunctionalization). researchgate.net The massive expansion of glucosinolate diversity within the Brassicaceae family is linked to a major whole-genome duplication event that occurred millions of years ago. researchgate.net
Equally important to the evolution of the biosynthetic pathway is the evolution of transporters that move glucosinolates within the plant. Glucosinolates are synthesized in certain tissues (e.g., leaves) and then transported to other parts of the plant (e.g., seeds). This long-distance transport is mediated by specific transporter proteins. nih.gov Studies on the NRT1/PTR FAMILY (NPF) of transporters have revealed a remarkable evolutionary trajectory. researchgate.netelifesciences.org Evidence suggests that glucosinolate transporters evolved from ancestral transporters of cyanogenic glucosides, another class of amino acid-derived chemical defenses. elifesciences.orgresearchgate.net It is proposed that an ancestral transporter first evolved to have dual specificity, capable of transporting both cyanogenic glucosides and glucosinolates. researchgate.netplantae.org Later in evolution, as glucosinolate biosynthesis became more prominent in the Brassicales order, these transporters lost their affinity for cyanogenic glucosides and specialized, with some even evolving to preferentially transport specific classes of glucosinolates. researchgate.netelifesciences.org
Advanced Analytical Methodologies for 4 Methylthiobutylglucosinolate Research
Isotope Tracing and Labeling Techniques for Biosynthetic Studies
Isotope tracing is a powerful tool for unraveling the metabolic pathways leading to the synthesis of 4-methylthiobutylglucosinolate. This technique involves introducing isotopically labeled precursors into a biological system and tracking their incorporation into the final product.
Stable isotopes, such as carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N), are commonly employed. These isotopes are non-radioactive and can be detected using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. bitesizebio.com By administering labeled compounds like [U-¹³C]methionine, researchers can trace the journey of the carbon skeleton from the precursor amino acid into the this compound molecule. nih.govresearchgate.net This approach has been instrumental in confirming that the entire carbon skeleton of methionine, except for the carboxyl carbon, is incorporated as a single unit into this compound. nih.gov
Similarly, the use of ¹⁵N-labeled methionine has provided direct evidence for the transfer of the amino group from methionine to a chain-elongated 2-oxo acid, a crucial step in the glucosinolate biosynthetic pathway. nih.gov The high retention of ¹⁵N in the final product suggests that the various enzymatic reactions of the pathway are localized within the same subcellular compartment. nih.gov
The choice of isotope and the position of the label within the precursor molecule are critical for designing experiments that can answer specific questions about the biosynthetic route. For example, studies have utilized ¹³C-labeled glucose to investigate central carbon metabolism in various biological systems, demonstrating the versatility of this approach. nih.govnih.govmdpi.com
Table 1: Examples of Isotope Tracing Studies in Biosynthesis
| Precursor | Isotope | Analyte | Key Finding |
| Methionine | [U-¹³C] | This compound | The entire carbon skeleton of methionine (excluding COOH) is incorporated. nih.gov |
| Methionine | [¹⁵N] | This compound | The amino group from methionine is transferred to a chain-elongated intermediate. nih.gov |
| Glucose | [U-¹³C] | Glycolytic and TCA cycle intermediates | Demonstrates the activity of central carbon pathways. nih.gov |
Advanced Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure and environment of this compound and its biosynthetic intermediates.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. In the context of this compound research, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed.
Following isotope labeling experiments, ¹³C NMR spectroscopy is particularly powerful for determining the precise location of incorporated ¹³C atoms within the glucosinolate structure. researchgate.net For instance, the analysis of desulphated this compound (ds-4MTB) biosynthesized from [U-¹³C]methionine reveals specific coupling patterns in the ¹³C NMR spectrum, confirming the intact incorporation of the methionine carbon chain. researchgate.net
¹H NMR spectroscopy is also used to detect the presence of ¹³C labels indirectly through ¹H-¹³C spin-spin coupling. researchgate.net This method can be advantageous as it does not require prior assignment of the ¹³C resonances. researchgate.net The observation of coupling satellites in the ¹H NMR spectrum of ds-4MTB provides evidence for ¹³C enrichment at specific positions. researchgate.net
Table 2: Key NMR Findings in this compound Research
| Nucleus | Experiment | Sample | Observation |
| ¹³C | 1D NMR | ds-4MTB from [U-¹³C]methionine | Doublet and doublet of doublets signals indicating intact incorporation of the methionine carbon chain. researchgate.net |
| ¹H | 1D NMR | ds-4MTB from [U-¹³C]methionine | Coupling satellites confirming ¹³C enrichment of the S-methyl group and adjacent carbons. researchgate.net |
Mass spectrometry (MS) is an indispensable tool for the identification and quantification of metabolites due to its high sensitivity and specificity. longdom.org In this compound research, MS is used to analyze the products of isotope labeling experiments and to quantify the compound in complex mixtures. nih.govscispace.com
High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in the determination of the elemental composition of metabolites. ijpras.com This is crucial for distinguishing between compounds with similar nominal masses. Tandem mass spectrometry (MS/MS or MSⁿ) is used to fragment ions, providing structural information that can be used to identify known compounds by comparing their fragmentation patterns to spectral libraries or to elucidate the structure of novel metabolites. ijpras.comnih.gov
The combination of MS with separation techniques like liquid chromatography (LC-MS) further enhances its power by allowing for the analysis of individual components in a complex mixture. criver.com
Nuclear Magnetic Resonance (NMR) Spectroscopy in Biosynthesis Elucidation
High-Resolution Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for separating this compound from other compounds present in plant extracts or biological samples before its detection and quantification.
Liquid chromatography (LC) is the most widely used technique for the analysis of glucosinolates. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) offer excellent separation efficiency. nih.gov UHPLC, with its smaller particle size columns, provides higher resolution and faster analysis times compared to conventional HPLC. nih.gov
When coupled with mass spectrometry, particularly with electrospray ionization (ESI) and tandem mass analysis (MSⁿ), it becomes a highly powerful platform for the sensitive and selective quantification of this compound. criver.comi-tribomat.eu This combination allows for the separation of the target analyte from a complex matrix, followed by its unambiguous identification and quantification based on its mass-to-charge ratio and fragmentation pattern. ijpras.com The use of reversed-phase columns, such as C18, is common for the separation of glucosinolates. merckmillipore.com
Capillary electrophoresis (CE) is another powerful separation technique that separates molecules based on their charge and size in a capillary filled with an electrolyte solution. libretexts.org It offers high separation efficiency and requires only very small sample volumes. japer.in
Micellar electrokinetic capillary chromatography (MECC) is a mode of CE that utilizes surfactants to form micelles in the running buffer. japer.in This allows for the separation of neutral molecules, like some glucosinolate derivatives, alongside charged ones. The principle of separation in CE is fundamentally different from chromatography, offering a complementary analytical approach. researchgate.net While less common than LC for glucosinolate analysis, CE provides an alternative with high resolving power. orgprints.org
Liquid Chromatography Coupled with Mass Spectrometry (LC-MS, UHPLC-ESI-MSn)
Spatial Localization and Imaging Techniques
Understanding the precise location of this compound within the plant is crucial for determining its ecological roles, such as in defense against herbivores. Advanced imaging techniques have provided unprecedented detail on the spatial distribution of this and other related compounds.
Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry Imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections without the need for labeling. shimadzu.com In the context of this compound research, MALDI-MSI has been instrumental in mapping its location on and within plant organs. nih.govresearchgate.net The method involves coating a tissue sample with a matrix that absorbs laser energy, facilitating the desorption and ionization of the analyte, which is then identified by its mass-to-charge ratio. shimadzu.comnih.gov
Research on Arabidopsis thaliana has successfully utilized MALDI-MSI to investigate the distribution of glucosinolates. nih.govpnas.org Studies have revealed that this compound has a distinct localization pattern. It is found to be the second most abundant glucosinolate on the leaf surface, particularly the abaxial (bottom) side, while being only a minor component of the leaf's interior. nih.govgwu.eduacs.org This surface accumulation is relatively uniform and contrasts with the internal distribution of other glucosinolates, which are often concentrated in the midrib and periphery of the leaf. researchgate.netnih.govpnas.org This finding suggests a specialized role for this compound in surface-level plant-environment interactions. nih.gov The technique is sensitive enough to quantify surface levels, with concentrations on the abaxial surface of A. thaliana leaves measured at approximately 50 pmol mm⁻². nih.gov
| Plant Area | Finding | Significance | Reference |
|---|---|---|---|
| Leaf Surface (Abaxial) | Second most abundant glucosinolate; ~50 pmol mm⁻² | Suggests a primary role in surface-level defense or signaling. | nih.gov |
| Leaf Surface (Adaxial) | Present at 15-30 times lower concentrations than the abaxial surface. | Indicates differential accumulation on leaf surfaces. | nih.gov |
| Leaf Interior | Trace component. | Contrasts with other major glucosinolates like 4-methylsulfinylbutylglucosinolate, which are abundant internally. | nih.govgwu.edu |
| Overall Surface Distribution | Relatively uniform. | Different from the patterned internal distribution of other glucosinolates, which are higher in the midvein and periphery. | researchgate.netnih.govpnas.org |
Liquid Extraction Surface Analysis (LESA) is another ambient, direct analysis method that complements MALDI-MSI. mdpi.comnih.gov It involves using a solvent droplet to create a liquid microjunction on the sample surface to extract analytes, which are then infused into a mass spectrometer for analysis. mdpi.comadvion.com LESA offers the advantage of being a "green" method, requiring minimal solvent and no extensive sample preparation. mdpi.com
Molecular and Genetic Tools in Research
Identifying the genes and regulatory networks that control the biosynthesis, transport, and catabolism of this compound is fundamental to understanding its function. Molecular and genetic tools provide the means to dissect these complex pathways.
Reverse genetics, which seeks to understand the function of a gene by analyzing the phenotypic effects of its disruption, has been a cornerstone of glucosinolate research. nih.gov The use of T-DNA insertion mutants, particularly in the model organism Arabidopsis thaliana, has been highly effective. nih.gov These mutant collections contain lines where a known fragment of DNA (T-DNA) has been inserted into a gene, often resulting in a loss-of-function or "knockout" allele. nih.govnih.gov
By studying these mutants, researchers have been able to identify key genes in the this compound pathway. For instance, the analysis of T-DNA insertion mutants in Nitrile-Specifier Protein (NSP) genes has been crucial. frontiersin.orgresearchgate.net Studies have shown that upon tissue damage, the breakdown of this compound in seedlings is dominated by the formation of simple nitriles, a process that is largely dependent on a functional NSP1 gene. frontiersin.org In a T-DNA mutant line for NSP1 (nsp1-1), this nitrile formation is significantly reduced, demonstrating the gene's critical role in the hydrolysis of this compound. frontiersin.orgoup.com
| Mutant Line | Affected Gene | Organism | Phenotype Related to this compound Pathway | Reference |
|---|---|---|---|---|
| nsp1-1 | NSP1 (Nitrile-Specifier Protein 1) | Arabidopsis thaliana | Reduced formation of simple nitriles from this compound upon hydrolysis in seedlings. | frontiersin.org |
| nsp2-1, nsp2-2 | NSP2 (Nitrile-Specifier Protein 2) | Arabidopsis thaliana | Demonstrated that NSP2 is the primary specifier protein for nitrile formation from glucosinolates in seeds, while NSP1 is dominant in seedlings. | frontiersin.org |
| SALK_072600 | At3g16400 (Nitrile-Specifier Protein) | Arabidopsis thaliana | Produced no or only trace amounts of simple nitriles from endogenous glucosinolates, including this compound. | oup.com |
Quantitative real-time PCR (qPCR) is a highly sensitive and specific technique used to measure the expression levels of target genes. nih.govthermofisher.com It is an essential tool for validating gene function and understanding how gene expression patterns correlate with metabolic profiles. gene-quantification.de In the context of this compound research, qPCR is used to quantify the transcript levels of biosynthetic genes or genes involved in its breakdown, often in conjunction with mutant analysis or in response to specific stimuli. thermofisher.com
For example, qPCR has been used to analyze the expression of the five NSP genes across different organs and in various T-DNA mutant backgrounds of A. thaliana. frontiersin.orgresearchgate.net These analyses revealed that NSP genes are expressed in an organ-specific manner. frontiersin.org Furthermore, qPCR data showed that a T-DNA insertion in one NSP gene can sometimes affect the expression of other tandemly arranged NSP genes, highlighting complex regulatory interactions within the gene family. frontiersin.org This method provides a quantitative link between the genetic machinery and the observed chemical phenotype, such as the profile of this compound breakdown products in a specific tissue. researchgate.net
Comparative Research on 4 Methylthiobutylglucosinolate
Comparisons with Other Aliphatic Glucosinolates
4-Methylthiobutylglucosinolate, also known as glucoerucin, is a member of the aliphatic class of glucosinolates, which are characterized by side chains derived from the amino acid methionine. nih.gov The diversity within this class arises from variations in the length of the carbon chain and subsequent modifications.
The biosynthesis of aliphatic glucosinolates involves a core pathway of methionine chain elongation. nih.govoup.com This process, which occurs in a three-step cycle, adds methylene (B1212753) groups to the precursor, leading to a homologous series of amino acids. nih.gov this compound is derived from dihomomethionine (B12077338) (a C4-chain elongated methionine). In contrast, other aliphatic glucosinolates like 3-methylsulfinylpropylglucosinolate (glucoiberin) and 5-methylsulfinylpentylglucosinolate (glucobrassicanapin) are derived from homomethionine (C3) and trihomomethionine (B1262797) (C5), respectively. oup.comnih.gov The genes responsible for this chain elongation, such as MAM (Methylthioalkylmalate Synthase), play a crucial role in determining the side chain length of the resulting glucosinolates. nih.gov
Further diversity is introduced by secondary modifications to the side chain. This compound possesses a methylthio group (-S-CH₃) at the terminus of its butyl chain. researchgate.net A key comparative point is its relationship with 4-methylsulfinylbutylglucosinolate (glucoraphanin). The oxidation of the sulfur atom in the side chain of this compound, catalyzed by the flavin-monooxygenase FMO GS-OX1, produces 4-methylsulfinylbutylglucosinolate. researchgate.net This relationship is evident in the differential accumulation of these compounds in plant tissues; for instance, in Arabidopsis thaliana, this compound is the predominant glucosinolate in seeds, while its oxidized form, 4-methylsulfinylbutylglucosinolate, is the most abundant in leaves. researchgate.netannualreviews.org
The degradation of aliphatic glucosinolates is initiated by the enzyme myrosinase upon tissue damage. researchgate.netnih.gov For this compound, this hydrolysis yields an unstable aglycone that can spontaneously rearrange to form 4-methylthiobutyl isothiocyanate (erucin). researchgate.netfrontiersin.org However, in the presence of specifier proteins, the breakdown can be directed towards other products. Nitrile-specifier proteins (NSPs) promote the formation of simple nitriles, such as 5-(methylthio)pentanenitrile from this compound. nih.govoup.comfrontiersin.org Thiocyanate-forming proteins (TFPs) can also lead to the formation of thiocyanates, although this is less common. nih.govbioone.orgbioone.org The type of breakdown product formed is significant as it dictates the biological activity. This contrasts with alkenyl glucosinolates like sinigrin (B192396) (allylglucosinolate), which, in the presence of epithiospecifier proteins (ESPs), can form epithionitriles—a product type not possible for this compound due to the lack of a terminal double bond in its side chain. researchgate.netnih.gov
| Feature | This compound (Glucoerucin) | 4-Methylsulfinylbutylglucosinolate (Glucoraphanin) | Allylglucosinolate (Sinigrin) |
|---|---|---|---|
| Precursor Amino Acid | Dihomomethionine | Dihomomethionine | Allyl-amino acid (from chain-elongated Met) |
| Side Chain Structure | -CH₂(CH₂)₂CH₂-S-CH₃ | -CH₂(CH₂)₂CH₂-S(O)-CH₃ | -CH₂-CH=CH₂ |
| Common Hydrolysis Products | Isothiocyanate (Erucin), Simple Nitrile | Isothiocyanate (Sulforaphane), Simple Nitrile | Isothiocyanate, Simple Nitrile, Epithionitrile, Thiocyanate |
| Typical Location | Seeds (e.g., Arabidopsis, Eruca sativa) nih.govmedchemexpress.com | Leaves (e.g., Arabidopsis, Broccoli) researchgate.netbiorxiv.org | Roots, Seeds (e.g., Mustard, Horseradish) |
Comparisons with Indole (B1671886) Glucosinolates
The primary distinction between aliphatic glucosinolates, such as this compound, and indole glucosinolates lies in their biosynthetic origins. While aliphatic glucosinolates are derived from methionine, indole glucosinolates are synthesized from the amino acid tryptophan. nih.gov This fundamental difference leads to distinct core structures, chemical properties, and regulatory pathways.
The biosynthetic pathway for indole glucosinolates begins with tryptophan and involves a separate set of enzymes, notably from the cytochrome P450 family like CYP79B2, CYP79B3, and CYP83B1, to form the core indole structure. researchgate.net This is in contrast to the CYP79F enzymes involved in the initial steps of aliphatic glucosinolate biosynthesis. researchgate.net Consequently, the genetic regulation of these two classes is largely independent, allowing plants to modulate their levels differentially in response to various stimuli. doi.org For example, studies in Arabidopsis have shown that infestation by different herbivores can lead to distinct changes in the profiles of aliphatic versus indole glucosinolates. frontiersin.orgbiorxiv.org
Upon hydrolysis by myrosinase, indole glucosinolates also form unstable aglycones. However, their subsequent breakdown products are chemically distinct from those of aliphatic glucosinolates. The primary indole glucosinolate, indol-3-ylmethylglucosinolate (glucobrassicin), degrades into the highly unstable indol-3-ylmethyl isothiocyanate, which can further react to form products like indole-3-carbinol (B1674136) and indole-3-acetonitrile. nih.gov These molecules have different biological activities compared to the isothiocyanates and nitriles derived from this compound. frontiersin.orgnih.gov
Furthermore, the secondary modifications of indole glucosinolates, such as methoxylation at the 1- or 4-position of the indole ring (e.g., to form 1-methoxyglucobrassicin or 4-methoxyglucobrassicin), create a different spectrum of chemical diversity compared to the oxidation or desaturation seen in aliphatic side chains. nih.govresearchgate.net Research has indicated that myrosinases can exhibit substrate specificity, with some studies showing that indole glucosinolates, particularly methoxylated ones, are hydrolyzed at different rates compared to aliphatic glucosinolates. nih.govbioone.org This differential processing can fine-tune the plant's defensive chemical response.
| Feature | This compound (Aliphatic) | Indol-3-ylmethylglucosinolate (Indole) |
|---|---|---|
| Precursor Amino Acid | Methionine nih.gov | Tryptophan nih.gov |
| Core Biosynthetic Genes | MAM, CYP79F, CYP83A1 oup.comresearchgate.net | CYP79B2/B3, CYP83B1 researchgate.net |
| Side Chain Core Structure | Alkyl chain with thioether | Indole ring |
| Common Secondary Modifications | Oxidation (e.g., to sulfinyl), Hydroxylation researchgate.net | Methoxylation, Hydroxylation nih.govresearchgate.net |
| Primary Hydrolysis Products | Stable Isothiocyanates (e.g., Erucin), Nitriles researchgate.netnih.gov | Unstable Isothiocyanates, Indole-3-carbinol, Nitriles nih.gov |
Inter-species Variation and Phylogenetic Studies
The distribution and abundance of this compound vary significantly among species of the order Brassicales, reflecting the evolutionary diversification of metabolic pathways. annualreviews.org Glucosinolate profiles are often species-specific and are used as chemosystematic markers to investigate phylogenetic relationships. nih.govnih.gov
This compound (glucoerucin) is notably abundant in the seeds of species like rocket (Eruca sativa) and in the seeds of the model plant Arabidopsis thaliana. nih.govannualreviews.orgmedchemexpress.com However, in other closely related species, it may be a minor component or completely absent, replaced by other aliphatic or indole glucosinolates. For example, many cultivated Brassica species, such as cabbage and kale (Brassica oleracea), tend to accumulate short-chain aliphatic glucosinolates and indole glucosinolates, with this compound being less prominent. doi.orgacs.org
Phylogenetic analyses that map glucosinolate profiles onto evolutionary trees reveal patterns of gain, loss, and modification of biosynthetic pathways. nih.govdoi.orgd-nb.info The presence of this compound and its oxidized derivative, 4-methylsulfinylbutylglucosinolate, is characteristic of a specific branch of the Brassicaceae family, including Arabidopsis, Eruca, and some related genera. nih.gov The evolution of the genes controlling methionine chain elongation (MAM genes) and side-chain modification (e.g., FMO and AOP genes) is a key driver of this diversity. doi.org Studies suggest that gene duplication and subsequent functional divergence of these biosynthetic genes have been critical events in the evolution of the diverse glucosinolate profiles seen today. nih.gov For instance, phylogenetic analysis of the CYP79F genes indicates a recent diversification of those responsible for aliphatic glucosinolate biosynthesis in Brassica crops. doi.org
Comparative studies across different plant families within the Brassicales order show that while the core glucosinolate structure is conserved, the side-chain variations are immense. d-nb.info The ancestral glucosinolate profile for the tribe Cardamineae, for example, is thought to have included the capacity to produce glucosinolates from methionine, tryptophan, and phenylalanine, indicating a broad biosynthetic potential that was later refined or specialized in different lineages. nih.gov The study of these patterns provides insight into the evolutionary pressures, such as herbivory and pathogen attack, that have shaped plant chemical defenses. annualreviews.orgd-nb.info
| Species | Common Name | Typical Location of this compound | Other Dominant Glucosinolates |
|---|---|---|---|
| Arabidopsis thaliana | Thale Cress | High in seeds, low in leaves oup.comannualreviews.org | 4-Methylsulfinylbutylglucosinolate (leaves), Indole glucosinolates nih.govresearchgate.net |
| Eruca sativa | Rocket / Arugula | Major component in seeds and leaves nih.govmedchemexpress.com | 4-Methylsulfinylbutylglucosinolate nih.gov |
| Brassica oleracea (e.g., Kale) | Kale | Generally low or absent acs.org | Glucobrassicin, Sinigrin, Glucoiberin acs.org |
| Brassica juncea | Indian Mustard | Generally absent | Allylglucosinolate (Sinigrin) nih.gov |
| Armoracia rusticana | Horseradish | Reported as a minor component nih.gov | Allylglucosinolate (Sinigrin), 2-Phenylethylglucosinolate nih.govnih.gov |
Q & A
Basic Research Questions
Q. How is 4-methylthiobutylglucosinolate (4MTB) quantitatively profiled in plant tissues, and what analytical challenges arise?
- Methodology : 4MTB is quantified using liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC). Key steps include metabolite extraction with methanol/water, chromatographic separation (e.g., C18 columns), and detection via tandem MS with electrospray ionization. Calibration curves using authentic standards are critical for accuracy. Challenges include distinguishing 4MTB from structural analogs (e.g., 4-methylsulfinylbutylglucosinolate) due to similar retention times and mass spectra. Cross-referencing with spectral libraries (e.g., ReSpect database) and spiking experiments can resolve ambiguities .
Q. What role does 4MTB play in Arabidopsis glucosinolate biosynthesis pathways?
- Experimental Design : 4MTB is a methionine-derived aliphatic glucosinolate. Its biosynthesis involves chain elongation of methionine via BCAT4 (branched-chain aminotransferase 4) and subsequent oxidation steps. Mutant studies (e.g., bcat4-1 and bcat4-2) show 53–67% reductions in total Met-derived glucosinolates, including 4MTB, confirming BCAT4's role in early transamination. LC-MS profiling of leaf and seed tissues in mutants vs. wild-type controls is essential to quantify pathway disruptions .
Q. How do environmental or developmental factors influence 4MTB accumulation in Eruca sativa?
- Methodology : Tissue-specific 4MTB levels are assessed by harvesting leaves, roots, and seeds at different developmental stages. LC-MS data from E. sativa indicate higher 4MTB in seeds and roots compared to leaves. Controlled growth experiments (e.g., varying sulfur availability or pathogen exposure) can elucidate regulatory mechanisms. Normalization to tissue dry weight and internal standards (e.g., sinigrin) minimizes analytical variability .
Advanced Research Questions
Q. Why do Arabidopsis BCAT4 mutants exhibit contradictory increases in 4-methylsulfinylbutylglucosinolate (4MSOB) and 5-methylsulfinylpentylglucosinolate (5MSOP) despite overall reductions in Met-derived glucosinolates?
- Data Contradiction Analysis : In bcat4 mutants, compensatory metabolic flux may redirect intermediates toward alternative oxidation states. For example, 4MTB precursors might accumulate and undergo sulfoxidation to form 4MSOB. Transcriptional profiling of sulfotransferases (e.g., SOT16/18) and oxidation enzymes in mutants can test this hypothesis. Tissue-specific differences (e.g., seeds vs. leaves) further suggest compartmentalized pathway regulation .
Q. How do specifier proteins modulate the biological activity of 4MTB hydrolysis products?
- Experimental Design : Hydrolysis of 4MTB by myrosinase yields 4-methylthiobutyl isothiocyanate (MTBITC), but specifier proteins (e.g., thiocyanate-forming proteins) can redirect products to thiocyanates or nitriles. In vitro assays with recombinant ESP/TFP and pH-controlled buffers (pH 4–7) are used to characterize product ratios. In planta studies using Eruca sativa or transgenic Arabidopsis lines with altered specifier protein expression can link hydrolysis outcomes to nematocidal activity .
Q. What genetic tools are available to dissect the substrate specificity of IPMI subunits in 4MTB biosynthesis?
- Methodology : IPMI (isopropylmalate isomerase) small subunits (SSU1/SSU2/SSU3) regulate methionine chain elongation. Promoter-swap experiments in Arabidopsis (e.g., pSSU3:SSU1 in ipmi ssu2-1/ssu3-1 mutants) reveal that SSU1 preferentially supports C3 glucosinolates, while SSU3 promotes C4 derivatives like 4MTB. Complementation assays in E. coli auxotrophs (e.g., ΔleuB) can validate IPMI enzymatic activity .
Q. How can metabolomic datasets resolve discrepancies in reported 4MTB levels across Arabidopsis ecotypes?
- Data Integration : Ecotype-specific variation (e.g., Col-0 vs. Cvi) arises from polymorphisms in transcription factors (MYB28/29) or elongation enzymes. Meta-analysis of public datasets (e.g., AtMetExpress) with standardized normalization (μmol/g dry weight) and growth conditions (light, temperature) improves cross-study comparability. Multivariate statistics (PCA, PLS-DA) identify confounding factors like batch effects .
Methodological Notes
- Analytical Validation : Include internal standards (e.g., glucotropaeolin) and technical replicates to address MS signal drift .
- Mutant Selection : Use T-DNA insertion lines (e.g., SALK, GABI-Kat) with verified homozygosity and transcript nulls via RT-PCR .
- Statistical Thresholds : Apply Benjamini-Hochberg correction for metabolome-wide significance (e.g., p < 0.01, FDR < 5%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
